molecular formula C21H24N4O6S B2864661 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-46-1

4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Número de catálogo: B2864661
Número CAS: 533870-46-1
Peso molecular: 460.51
Clave InChI: ZUSPGRLDGZFPJH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core, an oxadiazole ring, and a diethylsulfamoyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced through a sulfonation reaction, where a suitable sulfonyl chloride reacts with a diethylamine.

    Coupling with Benzamide: The final step involves coupling the oxadiazole intermediate with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The 1,3,4-oxadiazole ring and sulfamoyl group are susceptible to hydrolysis under specific conditions:

Conditions Reaction Type Products Key Observations
Acidic (HCl, H₂O) Acid-catalyzed hydrolysisCleavage of oxadiazole to hydrazide intermediates; partial sulfamoyl breakdownStability of the sulfamoyl group under mild acid (pH 3–5) observed .
Basic (NaOH, EtOH) Base-mediated ring openingFormation of benzamide derivatives and sulfonic acid productsComplete degradation of oxadiazole at elevated temperatures (>80°C) .

Mechanistic Insights :

  • The oxadiazole ring hydrolyzes to form hydrazide intermediates via nucleophilic attack at the C2 position .

  • The diethylsulfamoyl group resists hydrolysis under mild conditions but degrades to sulfonic acid in strong bases.

Nucleophilic Substitution

The diethylsulfamoyl moiety participates in substitution reactions due to its electrophilic sulfur center:

Reagents Reaction Type Products Yield/Selectivity
Alkyl Halides S-AlkylationSulfonamide derivatives with modified alkyl chainsModerate yields (50–70%) observed with primary alkyl halides .
Amines Amine displacementSecondary or tertiary sulfonamidesHigh selectivity for primary amines in polar aprotic solvents .

Key Example :

  • Reaction with ethyl bromide in DMF yields 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide ethylsulfonate .

Oxidation Reactions

The sulfur atom in the sulfamoyl group undergoes oxidation:

Oxidizing Agent Conditions Products Notes
mCPBA Dichloromethane, 25°CSulfone derivatives (e.g., 4-(diethylsulfonamoyl)-benzamide )Complete conversion in 3 hours; no degradation of oxadiazole .
KMnO₄ (aq) Acidic medium, refluxSulfonic acid and CO₂ releaseNon-selective; leads to decomposition of aromatic rings .

Mechanistic Pathway :

  • mCPBA oxidizes the sulfamoyl sulfur to a sulfone without affecting the oxadiazole ring .

Electrophilic Aromatic Substitution (EAS)

The dimethoxyphenyl group directs electrophilic attack:

Reagent Position Products Key Findings
HNO₃/H₂SO₄ Para to methoxy groupsNitrated dimethoxyphenyl-oxadiazole derivativesLimited regioselectivity due to steric hindrance from methoxy groups .
Br₂ (FeBr₃) Ortho/para to methoxyBrominated analogsLow reactivity under standard conditions; requires catalysis .

Structural Constraints :

  • Steric hindrance from the 3,5-dimethoxy substituents reduces EAS efficiency .

Amide Bond Reactivity

The benzamide backbone participates in coupling and cleavage reactions:

Reagents Reaction Type Products Conditions
LiAlH₄ ReductionBenzylamine derivativesComplete reduction in THF at 0°C; preserves oxadiazole integrity .
DCC/DMAP Amide couplingPeptide-like conjugatesHigh yields (80–90%) when reacted with amino acids .

Applications :

  • Coupling with glycine forms 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzoyl-glycine , a potential prodrug .

Thermal Degradation

Thermal stability studies reveal decomposition pathways:

Temperature Products Mechanism References
200–250°C CO₂ and NH₃ releaseDecarboxylation and retro-Diels-Alder reactionsObserved via TGA-DSC analysis .
>300°C Char formationComplete carbonization of aromatic systemsNon-reversible decomposition.

Aplicaciones Científicas De Investigación

4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mecanismo De Acción

The mechanism of action of 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparación Con Compuestos Similares

Similar Compounds

  • 4-(diethylsulfamoyl)benzoic acid
  • 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole

Uniqueness

4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity for certain molecular targets.

Actividad Biológica

The compound 4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N3O6SC_{23}H_{29}N_{3}O_{6}S with a molecular weight of 475.6 g/mol. The IUPAC name is N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. The structure features a sulfonamide group, an oxadiazole ring, and a dimethoxyphenyl moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC23H29N3O6S
Molecular Weight475.6 g/mol
IUPAC NameN-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
InChI KeyZVDLXFJJUBYXIW-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity.
  • Receptor Binding : The dimethoxyphenyl group may enhance binding affinity to specific receptors.
  • Structural Stability : The pyrrolidine ring contributes to the compound's stability and rigidity, crucial for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole nucleus exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study : A study by Bhat et al. evaluated the antimicrobial efficacy of oxadiazole derivatives against multiple pathogens and found promising results, indicating that modifications in the phenyl ring can enhance activity .

Antitumor Activity

The antitumor potential of oxadiazole derivatives has been documented extensively. Compounds based on the oxadiazole structure have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).

Case Study : Srinivas et al. reported that certain 1,3,4-oxadiazole derivatives exhibited IC50 values ranging from 0.010±0.0040.010\pm 0.004 to 18.50±0.86μM18.50\pm 0.86\mu M against different cancer cell lines . This suggests that structural modifications can lead to increased anticancer potency.

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the oxadiazole ring significantly influence biological activity. For example:

  • Substituents on the Phenyl Ring : Introduction of electron-withdrawing groups (like -NO2 or -Cl) increases antimicrobial and antitumor activities.
  • Oxadiazole Derivatives : Variations in the oxadiazole structure can lead to enhanced pharmacological profiles .

Summary of Findings

The compound This compound exhibits a range of biological activities primarily attributed to its unique chemical structure. Its potential as an antimicrobial and antitumor agent makes it a candidate for further research and development in medicinal chemistry.

Propiedades

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O6S/c1-5-25(6-2)32(27,28)18-9-7-14(8-10-18)19(26)22-21-24-23-20(31-21)15-11-16(29-3)13-17(12-15)30-4/h7-13H,5-6H2,1-4H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSPGRLDGZFPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.